tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a tert-butyl carbamate group, a glycyl linker, and a 4-(4-fluorophenyl)piperazine moiety. Its structure combines a polar glycine unit with hydrophobic aromatic and tert-butyl groups, making it a versatile intermediate in medicinal chemistry.
Properties
Molecular Formula |
C22H32FN5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H32FN5O4/c1-22(2,3)32-21(31)28-14-10-26(11-15-28)19(29)16-24-20(30)27-12-8-25(9-13-27)18-6-4-17(23)5-7-18/h4-7H,8-16H2,1-3H3,(H,24,30) |
InChI Key |
YBJXHTWWDXBNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and not widely disclosed. Typically, pharmaceutical companies keep such information confidential.
Chemical Reactions Analysis
Amidation: Formation of the amide bond between the glycine and piperazine moieties.
Carbonylation: Introduction of the carbonyl group (C=O) during amidation.
Substitution: Incorporation of the fluorophenyl group via nucleophilic aromatic substitution.
Amidation: Use of coupling agents (e.g., EDC, HATU) and base (e.g., DIPEA) in organic solvents.
Fluorophenyl Substitution: Nucleophilic aromatic substitution with a fluorophenyl halide (e.g., 4-fluorobenzyl chloride).
Major Products:: The desired product is tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate .
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Potential as a drug candidate due to its structural features.
Protein Degradation Research: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular proteins, leading to protein degradation. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) Piperazine Ring Modifications
- Compound 33 (tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate): Replaces the glycyl linker with a butanoyl chain and introduces a nitroaryl ether. This modification increases hydrophobicity and alters biological targeting (e.g., soluble epoxide hydrolase inhibition) .
b) Linker and Substituent Differences
Physicochemical Properties
*Estimated using fragment-based methods (e.g., XLOGP3) .
The target compound’s higher logP and molecular weight may limit solubility but improve membrane permeability compared to simpler analogs like Compound 51.
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances receptor binding affinity over non-fluorinated derivatives (e.g., Compound 100 in ) due to electronegativity and steric effects .
- Glycine Linker : The glycyl unit provides conformational flexibility, which is critical for antiplasmodial activity but may reduce metabolic stability compared to rigid linkers like sulfonamides .
Biological Activity
Tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate, identified by its CAS number 1324069-25-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C22H32FN5O4, with a molecular weight of 449.5 g/mol. The compound features a piperazine core substituted with a fluorophenyl group and a tert-butyl moiety, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 1324069-25-1 |
| Molecular Formula | C22H32FN5O4 |
| Molecular Weight | 449.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity, particularly in the realm of neuropharmacology. Its structure suggests potential interactions with various neurotransmitter systems, especially those involving serotonin and dopamine due to the presence of the piperazine ring.
Key Findings:
- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders.
- Dopamine Receptor Affinity : Initial studies suggest that it may also exhibit affinity for dopamine receptors, which could have implications for treating conditions such as schizophrenia or Parkinson's disease.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data indicate that it may act as an antagonist or partial agonist at specific receptor sites.
Study 1: Neuropharmacological Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders .
Study 2: Antidepressant Activity
Another study investigated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST) models. The findings revealed that the compound significantly reduced immobility time, indicating potential antidepressant activity .
Toxicology and Safety
While the biological activity appears promising, safety assessments are crucial. Toxicological studies have yet to establish a comprehensive profile for this compound. Ongoing research aims to determine its safety margins and potential side effects in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
